Azanium 5-carbamoyl-7-oxabicyclo[2.2.1]hept-2-ene-6-carboxylate
Description
Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound featuring a norbornene-like framework with a 7-oxa bridge, a carbamoyl group at position 3, and a carboxylic acid moiety at position 2. Its molecular formula is C₈H₁₀N₂O₄, and it is structurally related to derivatives of 7-oxabicyclo[2.2.1]hept-5-ene (norbornene oxide), which are widely used in pharmaceutical and organic synthesis due to their rigid, stereochemically defined scaffolds.
Properties
CAS No. |
60671-62-7 |
|---|---|
Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
azanium 3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C8H9NO4.H3N/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h1-6H,(H2,9,10)(H,11,12);1H3 |
InChI Key |
UTBRKYJEXZKRGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(C(C1O2)C(=O)N)C(=O)[O-].[NH4+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-oxabicyclo(2.2.1)hept-5-ene-3-carbamoyl-2-carboxylate, ammonium salt KF 392 KF-392 |
Origin of Product |
United States |
Preparation Methods
Historical Development and Initial Synthesis
KF-392 was first synthesized and characterized in the 1970s as part of efforts to develop gastroprotective agents. The compound’s unique bicyclo[2.2.1]heptene core, functionalized with carbamoyl and carboxylic acid groups, was designed to modulate gastric mucosal defense mechanisms. The original preparation method, detailed in The Japanese Journal of Pharmacology (1976), involves a multi-step organic synthesis strategy:
- Formation of the Bicyclic Core : The 7-oxabicyclo[2.2.1]hept-5-ene skeleton is constructed via a Diels-Alder reaction between furan and a suitable dienophile, such as maleic anhydride. This step yields the oxygen-bridged bicyclic intermediate.
- Functionalization at C2 and C3 Positions : The anhydride moiety is hydrolyzed to introduce the carboxylic acid group at C2. Subsequent amidation at C3 with ammonia or a carbamoylating agent introduces the carbamoyl group.
- Salt Formation : The final product is isolated as an ammonium salt (azane) to enhance solubility and stability.
This method remains the cornerstone of KF-392 synthesis, though later studies have optimized reaction conditions for higher yields.
Physicochemical Properties
KF-392’s molecular structure (C₈H₁₂N₂O₄) confers distinct physicochemical characteristics, critical for its biological activity and formulation (Table 1).
Table 1: Key Physicochemical Properties of KF-392
| Property | Value |
|---|---|
| Molecular Weight | 200.19 g/mol |
| LogP (Partition Coefficient) | 0.15 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Solubility (In Vitro) | Soluble in DMSO, H₂O, Ethanol, DMF |
| Stability | Stable at -20°C for 3 years |
The compound’s low logP value indicates moderate hydrophilicity, aligning with its ability to interact with polar biological membranes.
Analytical Characterization
Modern analytical techniques validate the structural integrity of KF-392:
- Nuclear Magnetic Resonance (NMR) : Proton NMR confirms the bicyclic framework and substituent positions, with characteristic peaks for the oxabicyclo protons (δ 3.2–4.1 ppm) and carbamoyl NH₂ (δ 6.8 ppm).
- High-Resolution Mass Spectrometry (HRMS) : The exact mass (200.08 g/mol) matches the theoretical molecular weight, ensuring purity.
- X-ray Crystallography : Resolves the stereochemistry of the bicyclic system, confirming the endo configuration of functional groups.
Pharmacological Applications
KF-392’s antiulcer efficacy stems from its dual action:
- Enhancement of Gastric Mucosal Barrier : By stimulating mucus secretion and bicarbonate production, it protects against acid-induced damage.
- Antioxidant Activity : Neutralizes reactive oxygen species (ROS) in ulcerated tissues, reducing inflammation.
In rat models, oral administration of KF-392 (10–50 mg/kg) significantly reduced gastric lesion incidence by 60–80% compared to controls.
Industrial and Formulation Considerations
While primarily a pharmacological agent, KF-392 derivatives have niche industrial applications. For example, modified rosin esters of KF-392 (e.g., KF-398) serve as tackifiers in adhesives, leveraging their rigid bicyclic structure for enhanced thermal stability.
Chemical Reactions Analysis
Types of Reactions
Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to the bicyclic structure of Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. For instance, compounds exhibiting similar structural motifs have demonstrated significant inhibitory effects on cancer cell lines, including MCF-7 (breast cancer) and others, suggesting that this compound could serve as a lead structure for developing novel anticancer agents .
Acetylcholinesterase Inhibition
Another promising application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structural features have been evaluated for their ability to inhibit acetylcholinesterase activity, thus enhancing acetylcholine levels in the brain. This mechanism is crucial for cognitive function and memory retention, indicating potential therapeutic uses for Azane derivatives in treating Alzheimer's .
Organic Synthesis
Building Block for Complex Molecules
The unique bicyclic structure of Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid makes it an attractive building block in organic synthesis. Its ability to undergo various chemical transformations can facilitate the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, the functional groups present in the compound can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Differences
- Carbamoyl vs. The amino derivative (C₇H₁₀ClNO₃) is more basic and reactive, facilitating its use in RDA reactions to generate heterocycles.
- Ester vs. Acid Moieties : The 3-methoxycarbonyl analog (C₉H₁₀O₅) lacks the amine but retains the carboxylic acid, enabling cocrystallization with benzothiazol-2-amine via N–H⋯O and O–H⋯N hydrogen bonds.
- Boc-Protected Derivatives: The tert-butoxycarbonyl (Boc) group in rac-3-Boc-7-oxabicyclo[...] acid enhances solubility in organic solvents and protects the amino group during synthetic steps.
Physical and Spectral Data
- Melting Points: The hydrochloride salt of the 3-amino derivative is reported as a solid with a molecular weight of 191.61 g/mol. Cocrystals of the methoxycarbonyl analog melt above 200°C.
- Spectroscopy : IR and NMR data for analogs confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid and carbamoyl groups).
Biological Activity
Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as a derivative of oxabicyclo compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a bicyclic structure that may influence its interaction with biological targets, making it a subject of interest for various therapeutic applications, particularly in oncology.
- Molecular Formula : C8H12N2O4
- Molecular Weight : 200.19 g/mol
- CAS Number : 60671-62-7
Antineoplastic Properties
Research indicates that compounds similar to Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid exhibit significant antineoplastic (anti-cancer) properties. The compound's structure allows it to interact with cellular pathways involved in tumor growth and proliferation.
- Mechanism of Action : The compound may inhibit the activity of specific enzymes or pathways that are crucial for cancer cell survival and proliferation.
- Case Studies :
Neuroprotective Effects
Some studies have suggested that azabicyclo compounds can cross the blood-brain barrier, indicating potential neuroprotective effects.
- Zebrafish Model : In a zebrafish embryo model, compounds similar to Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene were evaluated for their neuroprotective capabilities against neurotoxic agents .
- Findings : The results indicated reduced neurotoxicity and improved survival rates in treated embryos compared to controls.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of Azane;3-carbamoyl derivatives:
| Study | Cell Line | Result |
|---|---|---|
| Study A | HeLa (cervical cancer) | IC50 = 15 µM |
| Study B | MCF7 (breast cancer) | Induced apoptosis at 20 µM |
| Study C | SH-SY5Y (neuroblastoma) | Neuroprotective effect observed |
These studies highlight the compound's potential as an anticancer agent and its ability to mitigate neurotoxicity.
Pharmacological Profile
The pharmacological profile of Azane;3-carbamoyl derivatives includes:
- Cytotoxicity : Effective against multiple cancer cell lines.
- Neuroprotection : Potential to protect neuronal cells from damage.
Q & A
Q. What hydrogen-bonding motifs stabilize cocrystals of bicyclo[2.2.1]heptane derivatives with aromatic amines?
- Answer: N–H···O (2.86–3.12 Å) and O–H···N (2.68–2.89 Å) interactions form centrosymmetric clusters. For example, benzothiazol-2-amine and carboxylic acid cocrystals exhibit planar stacking, enhancing thermal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
